1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE is an organic compound with the molecular formula C12H15OS2 and a molecular weight of 239.3769 This compound is characterized by the presence of two methylsulfanyl groups and a p-tolyl group attached to a propenone backbone
Preparation Methods
The synthesis of 3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE typically involves the reaction of p-tolylpropenone with methylsulfanyl reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the propenone group to a corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s propenone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methylsulfanyl groups may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds to 3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE include:
3,3-Bis-methylsulfanyl-1-phenyl-propenone: Similar structure but with a phenyl group instead of a p-tolyl group.
3,3-Bis-methylsulfanyl-1-(4-fluorophenyl)-propenone: Contains a fluorophenyl group, which may alter its chemical properties and reactivity.
The uniqueness of 3,3-BIS-METHYLSULFANYL-1-P-TOLYL-PROPENONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS2/c1-9-4-6-10(7-5-9)11(13)8-12(14-2)15-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYUNJQMQAOOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(SC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441115 |
Source
|
Record name | 1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41467-27-0 |
Source
|
Record name | 1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.